7-Fluorochroman-3-carboxylic acid 7-Fluorochroman-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1410797-04-4
VCID: VC2974063
InChI: InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13)
SMILES: C1C(COC2=C1C=CC(=C2)F)C(=O)O
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

7-Fluorochroman-3-carboxylic acid

CAS No.: 1410797-04-4

Cat. No.: VC2974063

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

7-Fluorochroman-3-carboxylic acid - 1410797-04-4

Specification

CAS No. 1410797-04-4
Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name 7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13)
Standard InChI Key ZWDJJPHDKFWADW-UHFFFAOYSA-N
SMILES C1C(COC2=C1C=CC(=C2)F)C(=O)O
Canonical SMILES C1C(COC2=C1C=CC(=C2)F)C(=O)O

Introduction

7-Fluorochroman-3-carboxylic acid is a derivative of chroman, a bicyclic organic compound, with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of interest in various fields, including medicinal chemistry and analytical chemistry, due to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 7-Fluorochroman-3-carboxylic acid can be achieved through various methods, including the oxidation of 7-fluorochroman-3-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Industrial production typically involves large-scale oxidation reactions optimized for high yield and purity.

Chemical Reactions

7-Fluorochroman-3-carboxylic acid undergoes several chemical reactions:

  • Oxidation: The compound can be further oxidized using agents like KMnO4 or CrO3.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide (NaOCH3).

Biological Activity

While specific biological activity data for 7-Fluorochroman-3-carboxylic acid is limited, derivatives of chroman-3-carboxylic acids have shown significant antibacterial and antioxidant properties. These compounds can disrupt bacterial cell membranes and scavenge free radicals, making them potential candidates for developing new antibacterial agents.

Analytical Chemistry Applications

In analytical chemistry, fluorinated chroman derivatives are useful for fluorescence detection due to their fluorescence characteristics. They can be utilized to monitor the kinetics of reactions involving hydroxyl radicals, providing insights into reaction mechanisms and rates.

Comparison with Similar Compounds

CompoundHalogen AtomPosition of Halogen AtomCarboxylic Acid Position
7-Chlorochroman-3-carboxylic acidChlorine7th position3rd position
7-Fluorochroman-3-carboxylic acidFluorine7th position3rd position
7-Iodochroman-3-carboxylic acidIodine7th position3rd position

Research Findings and Future Directions

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